molecular formula C7H7BrFNO B8301547 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol

Cat. No.: B8301547
M. Wt: 220.04 g/mol
InChI Key: TWSVIKMZGVJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a pyridine derivative featuring a bromo and fluoro substituent at the 3- and 5-positions of the pyridine ring, respectively, and an ethanol group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its bromo and fluoro groups enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethanol moiety contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

1-(3-bromo-5-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3

InChI Key

TWSVIKMZGVJRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1F)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.

      Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

      Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

  • Industrial Production Methods

    • Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
    • The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

  • Oxidation

    • This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
  • Substitution

    • The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
  • Common Reagents and Conditions

    • Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
    • Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Major Products Formed

    • The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.

Scientific Research Applications

1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:

  • Chemistry

    • It is used as a building block in the synthesis of more complex organic molecules.
    • It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
  • Biology

    • The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
    • It is employed in the development of new biochemical assays and diagnostic tools.
  • Medicine

    • Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
    • It is investigated for its potential use in drug delivery systems and targeted therapies.
  • Industry

    • The compound is used in the production of specialty chemicals and materials.
    • It is employed in the development of new catalysts and polymerization agents.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:

  • Molecular Targets

    • The compound interacts with specific enzymes and receptors in biological systems.
    • It binds to active sites of enzymes, inhibiting or modulating their activity.
  • Pathways Involved

    • The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
    • It influences the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(3-Bromo-5-fluoropyridin-4-yl)methanol
  • Structure: Methanol substituent at the 4-position.
  • Key Differences: The shorter carbon chain (methanol vs. ethanol) reduces steric bulk and alters solubility. Molecular weight is 226.05 g/mol (vs. 240.08 g/mol for the ethanol analog).
  • Applications : Used in crystallography studies and as a precursor for boronic acid derivatives .
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
  • Structure: Cyclohexyl-methanol substituent at the 4-position.
  • Applications : Explored in medicinal chemistry for CNS-targeting compounds due to improved blood-brain barrier penetration .
(3-Bromo-5-fluoropyridin-4-yl)boronic acid
  • Structure: Boronic acid group replaces the ethanol substituent.
  • Key Differences : Enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. Molecular weight: 219.80 g/mol.
  • Applications : Widely used in materials science and drug discovery for modular synthesis .

Functional Group Modifications

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone
  • Structure: Ketone group replaces the ethanol hydroxyl.
  • Key Differences: The ketone enhances electrophilicity, facilitating nucleophilic additions. Lower polarity compared to the ethanol analog.
  • Applications : Intermediate in synthesizing heterocyclic compounds (e.g., pyrazoles) .
tert-Butyl 1-(3-Bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
  • Structure: Piperidine ring and tert-butyl ester replace the ethanol group.
  • Key Differences : The piperidine introduces conformational rigidity; the ester acts as a protecting group. Molecular weight: 313.21 g/mol.
  • Applications : Prodrug development and peptide mimetics .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol C₇H₇BrFNO 240.08 Ethanol, Br, F Suzuki coupling, hydrogen bonding
(3-Bromo-5-fluoropyridin-4-yl)methanol C₆H₅BrFNO 226.05 Methanol, Br, F Crystallography, boronic acid precursor
(3-Bromo-5-fluoropyridin-4-yl)boronic acid C₅H₄BBrFNO₂ 219.80 Boronic acid, Br, F Cross-coupling reactions
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone C₇H₅BrFNO 224.03 Ketone, Br, F Nucleophilic additions

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